molecular formula C17H21ClN6 B2586736 5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2097904-37-3

5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No. B2586736
M. Wt: 344.85
InChI Key: LUKYQYBTPVDFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a pyrimidine ring, a tetrahydroquinazoline ring, and a piperidine ring. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a three-dimensional shape that could be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. It’s difficult to predict without more specific information .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on related compounds has focused on exploring synthetic pathways and the chemical reactivity of similar heterocyclic compounds. For example, studies have documented the synthesis of complex heterocyclic compounds involving reactions with primary and secondary alkylamines, showcasing novel synthetic routes to obtain (arylimino)cyanomethyl alkylamino disulfides and related compounds (Lee & Kim, 1993). Another study focused on the synthesis of diamino-substituted pyrano and pyrimido derivatives, highlighting methods to introduce amines into heterocyclic frameworks (Paronikyan et al., 2016).

Anticancer Applications

Compounds with structural similarities have been investigated for their potential anticancer properties. For instance, pyridothieno[3,2-d]pyrimidin-4-amines were designed and synthesized as ATP-competitive inhibitors targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. These compounds showed potent inhibitory activity and remarkable cell growth inhibition against various cancer cell lines, suggesting potential therapeutic applications (Aziz et al., 2015).

Antimalarial Activity

Research has also explored the antimalarial potential of related compounds. A study on 4-aminoquinoline-pyrimidine hybrids linked through piperazine demonstrated good antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The lack of cytotoxicity against mammalian cells further underscores their potential as antimalarial agents (Thakur, Khan, & Rawat, 2014).

Antimicrobial and Insecticidal Activities

Further studies have shown the application of related heterocyclic compounds in developing antimicrobial and insecticidal agents. For example, new pyrimidine-azitidinone analogues were synthesized and evaluated for their in vitro antimicrobial and antitubercular activities, showing promising results against bacterial, fungal strains, and Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014). Another study highlighted the synthesis of pyridine derivatives exhibiting significant toxicity against cowpea aphid, indicating potential as insecticidal compounds (Bakhite et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6/c18-12-9-19-17(20-10-12)23-13-5-7-24(8-6-13)16-14-3-1-2-4-15(14)21-11-22-16/h9-11,13H,1-8H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKYQYBTPVDFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine

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